molecular formula C9H11ClN2 B581851 4-(2-Aminoethyl)benzonitrile hydrochloride CAS No. 167762-80-3

4-(2-Aminoethyl)benzonitrile hydrochloride

Cat. No. B581851
CAS RN: 167762-80-3
M. Wt: 182.651
InChI Key: LTYHPCKZVFOVCH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzonitrile hydrochloride, also known as 4-Cyanophenethylamine hydrochloride, is a chemical compound with the empirical formula C9H10N2 · HCl . It has a molecular weight of 182.65 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NCCC1=CC=C(C#N)C=C1.Cl . The InChI key for this compound is LTYHPCKZVFOVCH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 211-216 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibitors : A study discusses the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives (Ju Xiu-lia, 2015).

  • Potential in Contraceptives : Another study found that 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a compound related to 4-(2-Aminoethyl)benzonitrile hydrochloride, can inhibit embryo implantation in rats, suggesting potential applications in contraception (Ya-hong Jiang et al., 2011).

  • Intermediate for Antimicrobial Compounds : A method for synthesizing 4-substituted amino-quinazolines involved the reaction of 2-amino-benzonitrile with DMF and benzenesulfonyl chloride, leading to compounds potentially useful in antimicrobial applications (H. Meng, 2012).

  • Dual Fluorescence in DMABN : The study of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a related compound, showed its use as a prototype molecule for dual fluorescence. This is important for understanding intramolecular charge-transfer states (A. Köhn & C. Hättig, 2004).

  • Corrosion Inhibition : Research on benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, demonstrated their effectiveness as corrosion inhibitors for mild steel, indicating potential industrial applications (A. Chaouiki et al., 2018).

  • Cancer Therapeutics : A family of compounds including 4-aminobenzonitrile showed strong activity against colorectal and triple negative breast cancer cells, indicating its potential use in cancer therapy (Adhan Pilon et al., 2020).

  • Antimicrobial Activity : Synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one derivatives from benzonitrile showcased antimicrobial properties (Mahesh K. Kumar et al., 2022).

  • Phototoxicity in Dermatological Applications : The synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist, was studied for its lack of phototoxicity, suggesting uses in dermatology (J. Li et al., 2008).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-aminoethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-5-8-1-3-9(7-11)4-2-8;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYHPCKZVFOVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671855
Record name 4-(2-Aminoethyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167762-80-3
Record name 4-(2-Aminoethyl)benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-aminoethyl)benzonitrile hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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